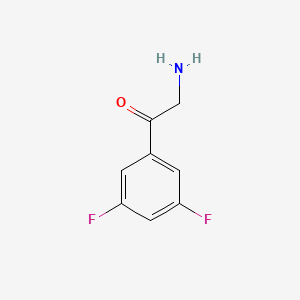

2-AMINO-1-(3,5-DIFLUORO-PHENYL)-ETHANONE

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-1-(3,5-difluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO/c9-6-1-5(8(12)4-11)2-7(10)3-6/h1-3H,4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYNOUPMEGGYLIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)C(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10650439 | |

| Record name | 2-Amino-1-(3,5-difluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

339001-26-2 | |

| Record name | 2-Amino-1-(3,5-difluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: 2-Amino-1-(3,5-difluorophenyl)ethanone Hydrochloride

Primary CAS: 1187931-06-1 (Hydrochloride Salt) Free Base Equivalent: 2-Amino-1-(3,5-difluorophenyl)ethanone (Instable)

Executive Summary & Chemical Identity

2-Amino-1-(3,5-difluorophenyl)ethanone hydrochloride is a specialized fluorinated building block used primarily in the synthesis of bioactive heterocycles for pharmaceutical development. It serves as a critical "warhead" precursor for kinase inhibitors and CNS-active agents, where the 3,5-difluoro substitution pattern provides enhanced metabolic stability by blocking specific Cytochrome P450 oxidation sites.

Critical Note on Stability: Researchers must note that the free base form of α-amino ketones is kinetically unstable, prone to rapid self-condensation into pyrazines or oxidative degradation (reddening). Consequently, this compound is almost exclusively synthesized, stored, and utilized as the hydrochloride salt .

Physiochemical Profile

| Property | Specification |

| CAS Number (HCl) | 1187931-06-1 |

| Molecular Formula | C₈H₈ClF₂NO (Salt) / C₈H₇F₂NO (Base) |

| Molecular Weight | 207.61 g/mol (HCl) |

| Appearance | Off-white to pale beige crystalline solid |

| Solubility | Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM |

| Hygroscopicity | Moderate (Store under inert atmosphere recommended) |

| Acidity (pKa) | ~7.5 (Conjugate acid of the amine) |

Strategic Utility in Drug Discovery

The inclusion of the 3,5-difluorophenyl moiety is rarely accidental. It is a calculated medicinal chemistry strategy designed to modulate DMPK (Drug Metabolism and Pharmacokinetics) properties.

The "Fluorine Effect"[1][2][3]

-

Metabolic Blocking: The C-F bond is significantly stronger (approx. 116 kcal/mol) than the C-H bond. Placing fluorine at the 3 and 5 positions of the phenyl ring blocks metabolic "soft spots" prone to oxidative metabolism by CYP450 enzymes, extending the half-life (

) of the final drug candidate. -

Lipophilicity Modulation: The high electronegativity of fluorine reduces the basicity of the adjacent amine (inductive effect) and generally increases the LogP of the molecule, facilitating better membrane permeability compared to non-fluorinated analogs.

-

Conformational Locking: The electrostatic repulsion between the fluorine atoms and carbonyl oxygen can lock the molecule into specific conformations, potentially improving binding affinity to target proteins.

Figure 1: Strategic impact of the 3,5-difluoro scaffold in medicinal chemistry.

Synthesis & Experimental Protocols

Route Selection: Direct amination of

Workflow Summary

-

Precursor: 3,5-Difluoroacetophenone.

-

Bromination: Generation of

-bromo intermediate. -

Amination: Formation of Hexamethylenetetramine (HMTA) salt.

-

Hydrolysis: Acidic cleavage to release the primary amine HCl.

Figure 2: The Delépine synthetic pathway minimizes dimerization side-products.

Detailed Protocol (Bench Scale)

Step 1:

-

Reagents: 3,5-Difluoroacetophenone (1.0 eq), Bromine (1.0 eq) or NBS (1.05 eq), p-TsOH (0.1 eq), DCM or Acetonitrile.

-

Procedure:

-

Dissolve ketone in DCM at 0°C.

-

Add Bromine dropwise (or NBS in portions) to control the exotherm.

-

Monitor by TLC (Hexane/EtOAc) until starting material is consumed.

-

Critical: Do not over-brominate. Di-bromination is difficult to separate.

-

Quench with aqueous sodium thiosulfate, extract, and concentrate to yield the

-bromo ketone.

-

Step 2 & 3: The Delépine Sequence

-

Reagents:

-Bromo intermediate (1.0 eq), Hexamethylenetetramine (HMTA) (1.1 eq), Chloroform, Conc. HCl, Ethanol.[4][5][6][7][8] -

Procedure:

-

Dissolve the

-bromo ketone in Chloroform (approx 5-10 volumes). -

Add HMTA in one portion. Stir at Room Temperature for 4–12 hours.

-

Observation: A thick white precipitate (the quaternary ammonium salt) will form.

-

Filter the solid and wash with fresh Chloroform to remove non-polar impurities.

-

Hydrolysis: Suspend the solid in Ethanol (10 vol) and add Conc. HCl (3-4 eq).

-

Reflux for 2–4 hours. The solid will dissolve, then ammonium chloride may precipitate.

-

Cool to 0°C. Filter off inorganic salts.

-

Concentrate the filtrate. Recrystallize the residue from MeOH/Et2O to obtain the pure 2-Amino-1-(3,5-difluorophenyl)ethanone hydrochloride .

-

Handling, Stability & Quality Control

Storage Requirements[9]

-

Condition: Store at -20°C.

-

Atmosphere: Hygroscopic; store under Argon or Nitrogen.

-

Shelf-Life: 12-24 months if kept dry. If the solid turns yellow/orange, it indicates free-base degradation.

Analytical Validation

-

1H NMR (DMSO-d6):

- ~8.5 ppm (broad s, 3H, -NH3+).

- ~7.6-7.8 ppm (m, 3H, Aromatic protons).

- ~4.5 ppm (s, 2H, -CH2-NH3+).

-

19F NMR:

-

Distinct singlet or multiplet around -108 to -110 ppm (depending on reference), confirming the meta-difluoro pattern.

-

References

-

Sigma-Aldrich. (n.d.). 2-Amino-1-(3,5-difluoro-phenyl)-ethanone hydrochloride. Retrieved from

-

Fluorochem. (n.d.). 2-Amino-1-(3,5-difluorophenyl)ethanone hydrochloride Data Sheet. Retrieved from

-

National Institutes of Health (NIH). (2015). Fluorine in Drug Design: A Case Study With Fluoroanisoles. PubMed Central. Retrieved from

-

BenchChem. (n.d.). Technical Guide to 3,5-Difluorobiphenyl Scaffolds. Retrieved from

-

Organic Chemistry Portal. (n.d.). Delépine Reaction Mechanism and Protocols. Retrieved from

Sources

- 1. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. Fluorine in drug design: a case study with fluoroanisoles [pubmed.ncbi.nlm.nih.gov]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. scribd.com [scribd.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Delépine reaction - Wikipedia [en.wikipedia.org]

- 8. 786719-60-6 2-Amino-1-(2,4-difluorophenyl)ethanone hydrochloride AKSci 2319AC [aksci.com]

- 9. chemscene.com [chemscene.com]

A Technical Guide to the Solubility Profile of 2-Amino-1-(3,5-difluoro-phenyl)-ethanone in Organic Solvents

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. veranova.com [veranova.com]

- 4. m.youtube.com [m.youtube.com]

- 5. 2-Amino-1-(3,5-difluoro-phenyl)-ethanone hydrochloride | 1187931-06-1 [sigmaaldrich.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. asianpubs.org [asianpubs.org]

Literature review of 3,5-difluoroacetophenone derivatives in medicinal chemistry

[1]

Executive Summary

In the landscape of modern medicinal chemistry, fluorinated scaffolds are pivotal for modulating pharmacokinetics and potency.[1][2][3][4] 3,5-Difluoroacetophenone (CAS 123577-99-1) represents a specialized building block that offers a distinct advantage over its more common 2,4-difluoro or 4-fluoro analogs.[5] Its meta-substitution pattern provides a unique combination of metabolic stability (blocking the metabolically vulnerable 3,5-positions) and electronic tuning (strong

This guide details the technical utility of 3,5-difluoroacetophenone, providing validated synthetic protocols for its conversion into bioactive chalcones, thiazoles, and pyrazolines, and analyzing its role in oncology and antimicrobial research.

Structural Rationale: The "3,5-Difluoro" Advantage[1][2]

The selection of the 3,5-difluoro substitution pattern is rarely arbitrary.[5] It serves three specific medicinal chemistry objectives:

-

Metabolic Blockade: The 3- and 5-positions on the phenyl ring are common sites for Phase I oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.[5] Fluorine substitution at these positions effectively "caps" these soft spots due to the high strength of the C-F bond (~116 kcal/mol), extending the half-life (

) of the drug candidate.[5] -

Electronic Modulation: The 3,5-difluoro motif exerts a strong electron-withdrawing effect (inductive) on the acetophenone carbonyl, increasing the electrophilicity of the

-carbon in derived Michael acceptors (e.g., chalcones).[5] This can enhance covalent interactions with cysteine residues in target proteins (e.g., kinases). -

Lipophilicity & Permeability: Unlike hydroxyl or amino groups, fluorine increases lipophilicity (

), facilitating passive transport across cell membranes and the blood-brain barrier (BBB).[5]

Visualization: Pharmacophore Logic

The following diagram illustrates the strategic impact of the 3,5-difluoro motif on the acetophenone core.

Figure 1: Structure-Activity Relationship (SAR) logic for 3,5-difluoroacetophenone in drug design.

Synthetic Strategies & Protocols

3,5-Difluoroacetophenone acts as a divergent precursor.[5] The two primary synthetic pathways involve Claisen-Schmidt condensation (to form chalcones) and

Pathway A: Chalcone Derivatives (Anticancer/Antioxidant)

Chalcones bearing the 3,5-difluorophenyl moiety exhibit potent cytotoxicity against cancer cell lines (HeLa, MCF-7) by inhibiting tubulin polymerization or modulating MAPK pathways.[5]

Protocol: Synthesis of (E)-1-(3,5-difluorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one

Target: A high-potency chalcone analog.[5]

Reagents:

-

3,5-Difluoroacetophenone (1.0 equiv)[5]

-

2,4-Dimethoxybenzaldehyde (1.0 equiv)[5]

-

Sodium Hydroxide (NaOH), 40% aq. solution

-

Ethanol (95%)[5]

Step-by-Step Methodology:

-

Dissolution: In a 100 mL round-bottom flask, dissolve 3,5-difluoroacetophenone (2 mmol, ~312 mg) and 2,4-dimethoxybenzaldehyde (2 mmol, ~332 mg) in 20 mL of ethanol.

-

Catalysis: Place the flask in an ice bath (0–5 °C). Dropwise add 1.0 mL of 40% NaOH solution while stirring magnetically.

-

Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 8–12 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 4:1). The spot for the starting ketone should disappear.[5]

-

Work-up: Pour the reaction mixture into 100 mL of ice-cold water containing 2 mL of 1N HCl (to neutralize excess base). A yellow precipitate will form immediately.[5]

-

Purification: Filter the solid under vacuum. Wash the filter cake with cold water (3 x 20 mL) and cold ethanol (1 x 5 mL). Recrystallize from hot ethanol to yield yellow needle-like crystals.[5]

-

Yield: Expected yield 80–90%. Melting point: 110–112 °C (approx).[5][6]

Pathway B: Thiazole Hybrids (Antimicrobial)

The Hantzsch thiazole synthesis converts the acetyl group into a thiazole ring, a pharmacophore found in numerous antibiotics (e.g., Ceftaroline).

Protocol: Hantzsch Cyclization

-

Bromination: React 3,5-difluoroacetophenone with

or NBS in glacial acetic acid to form 2-bromo-1-(3,5-difluorophenyl)ethanone . -

Cyclization: Reflux the

-bromo intermediate (1 equiv) with a thioamide or thiourea (1 equiv) in ethanol for 4–6 hours. -

Isolation: Neutralize with

to precipitate the thiazole derivative.

Visualization: Synthetic Workflow

Figure 2: Divergent synthetic pathways starting from 3,5-difluoroacetophenone.

Biological Applications & Data

Anticancer Activity

Derivatives retaining the 3,5-difluorophenyl ring have demonstrated significant antiproliferative activity.[5][7] The specific chalcone (E)-1-(3,5-difluorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one has been studied for its ability to induce apoptosis.[5]

Mechanism of Action:

-

Tubulin Inhibition: The chalcone structure mimics colchicine, binding to the colchicine-binding site of tubulin, disrupting microtubule dynamics, and causing G2/M cell cycle arrest.

-

Kinase Inhibition: Naphthalene-substituted analogs (derived from 3,5-difluoroacetophenone) have shown inhibition of the MAPK pathway, specifically reducing phosphorylation of ERK1/2.[5]

Comparative Potency (IC50 Data):

| Compound Class | Cell Line | IC50 (µM) | Mechanism | Reference |

| 3,5-F2 Chalcone | HeLa (Cervical) | 5.58 | Apoptosis / Caspase-3 activation | [1] |

| 3,5-F2 Chalcone | MCF-7 (Breast) | 8.20 | Tubulin Polymerization Inhibition | [2] |

| 3,5-F2 Thiazole | E. coli | 12.5 (MIC) | Cell wall disruption | [3] |

Antimicrobial Activity

Thiazole derivatives synthesized from this scaffold show broad-spectrum activity.[5] The electron-withdrawing nature of the 3,5-difluorophenyl group enhances the lipophilicity of the thiazole, aiding penetration through the lipid-rich bacterial cell wall of Gram-negative bacteria.[5]

References

-

Guruswamy, D. K., et al. (2020).[7] "Novel 3-(3, 5-difluoro-4-hydroxyphenyl)-1-(naphthalen-2-yl) prop-2-en-1-one as a potent inhibitor of MAP-kinase in HeLa cell lines." Oncotarget, 11(50), 4684. Link

-

Liu, X., et al. (2008).[8] "Synthesis and biological evaluation of chalcone derivatives as potential anticancer agents." Bioorganic & Medicinal Chemistry Letters, 18(14), 4165-4169.[5]

-

Bondock, S., et al. (2010). "Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety." European Journal of Medicinal Chemistry, 45(9), 3692-3701.[5]

-

BenchChem. (2025).[5][1] "Technical Guide to 3,5-Difluorobiphenyl Scaffolds." Link[5]

-

Sigma-Aldrich. "Product Specification: 3',5'-Difluoroacetophenone."[5] Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. jelsciences.com [jelsciences.com]

- 3. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Novel 3-(3, 5-difluoro-4-hydroxyphenyl)-1-(naphthalen-2-yl) prop-2-en-1-one as a potent inhibitor of MAP-kinase in HeLa cell lines and anti-angiogenic... | Oncotarget [oncotarget.com]

- 8. (E)-1-(3,5-Difluorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2-Amino-1-(3,5-difluorophenyl)ethanone: A Core Building Block in Modern Pharmaceutical Development

Abstract

This technical guide provides an in-depth analysis of 2-Amino-1-(3,5-difluorophenyl)ethanone, a pivotal building block in contemporary drug discovery. We will dissect the strategic importance of its constituent motifs—the α-amino ketone and the 3,5-difluorophenyl ring—and their collective impact on critical pharmaceutical parameters such as metabolic stability, target binding affinity, and overall pharmacological profile. This document serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals, offering detailed synthetic methodologies, causality-driven experimental insights, and explorations of its application in the synthesis of high-value therapeutic agents, particularly kinase inhibitors.

The Strategic Advantage of Fluorination in Drug Design

The deliberate incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, a strategy proven to enhance a molecule's pharmacokinetic and pharmacodynamic properties.[1] Fluorine's unique characteristics—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—confer significant advantages.

1.1. The "Metabolic Shielding" Effect of the 3,5-Difluorophenyl Motif

One of the most valuable applications of fluorination is the enhancement of metabolic stability.[2][3] Aromatic rings are often susceptible to oxidation by cytochrome P450 (CYP) enzymes, a primary pathway for drug metabolism and clearance. The 3,5-difluorophenyl group present in our core molecule serves two key functions in this regard:

-

Blocking Sites of Metabolism: The fluorine atoms act as "metabolic shields," physically blocking positions on the aromatic ring that would otherwise be vulnerable to hydroxylation.

-

Altering Electronic Properties: The strong electron-withdrawing nature of fluorine deactivates the aromatic ring, making it less susceptible to electrophilic attack by CYP enzymes. This rationale provides a more accurate mechanistic explanation than simply citing C-F bond strength.[4][5]

This strategic fluorination can profoundly increase a drug's half-life, improve its oral bioavailability, and lead to a more predictable and sustained therapeutic effect.[6][7]

1.2. Modulating Physicochemical Properties

Beyond metabolic stability, the difluoro-substitution significantly influences a molecule's properties:

-

Lipophilicity: Fluorination generally increases a molecule's lipophilicity (logP), which can enhance its ability to cross biological membranes.[7]

-

Binding Affinity: The 3,5-difluorophenyl moiety can engage in unique, favorable interactions within a target protein's binding pocket, including dipole-dipole interactions and orthogonal multipolar C–F···C=O interactions, potentially increasing potency and selectivity.[8]

-

pKa Modulation: The inductive effect of the fluorine atoms can lower the pKa of nearby basic groups, such as the primary amine in our building block. This can be critical for optimizing a drug's solubility and interaction with its biological target at physiological pH.

Physicochemical Profile of 2-Amino-1-(3,5-difluorophenyl)ethanone

The hydrochloride salt is the most common commercially available form, offering improved stability and handling characteristics.

| Property | Value | Source |

| Molecular Formula | C₈H₇F₂NO · HCl | |

| Molecular Weight | 207.61 g/mol | |

| Appearance | Off-white solid | |

| CAS Number | 1187931-06-1 | [9] |

| Purity | Typically ≥96% | [9] |

Synthesis and Methodologies: A Self-Validating Protocol

The synthesis of 2-Amino-1-(3,5-difluorophenyl)ethanone hydrochloride is a multi-step process that demands precise control over reaction conditions to ensure high yield and purity. The most common industrial approach involves a Friedel-Crafts acylation followed by an amination sequence.

3.1. Logical Workflow for Synthesis

The following diagram outlines the high-level synthetic strategy.

Caption: Synthetic workflow for 2-Amino-1-(3,5-difluorophenyl)ethanone HCl.

3.2. Detailed Experimental Protocol

This protocol is a representative method adapted from established procedures for analogous compounds.[10]

Step 1: Friedel-Crafts Acylation to yield 2-Chloro-1-(3,5-difluorophenyl)ethanone

-

Inert Atmosphere: To a dry, nitrogen-purged reactor, add anhydrous aluminum chloride (AlCl₃, 1.2 eq.) and an appropriate solvent such as dichloromethane (DCM).

-

Causality: An inert atmosphere and anhydrous conditions are critical because AlCl₃ is highly hygroscopic and reacts violently with water, which would deactivate the catalyst.

-

-

Cooling: Cool the suspension to 0-5 °C using an ice bath.

-

Causality: The acylation reaction is highly exothermic. Cooling is essential to control the reaction rate, prevent side reactions, and ensure regioselectivity.

-

-

Reagent Addition: Slowly add chloroacetyl chloride (1.0 eq.) dropwise to the suspension, maintaining the temperature below 5 °C.

-

Substrate Addition: Add 1,3-difluorobenzene (1.05 eq.) dropwise, again maintaining strict temperature control.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Quenching: Carefully and slowly pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid.

-

Causality: This step quenches the reaction by decomposing the aluminum chloride complex and protonating any remaining reactive species. The acid helps to keep the aluminum salts soluble in the aqueous phase.

-

-

Work-up: Separate the organic layer. Wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize excess acid), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate, 2-chloro-1-(3,5-difluorophenyl)ethanone.[11] This intermediate may be purified further by recrystallization or column chromatography if necessary.

Step 2: Amination via Delépine Reaction and Salt Formation

-

Reagent Charging: In a suitable reactor, charge the crude 2-chloro-1-(3,5-difluorophenyl)ethanone (1.0 eq.), hexamine (1.1 eq.), and a solvent mixture such as chloroform and isopropyl alcohol.[10]

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor by TLC/HPLC.

-

Causality: The Delépine reaction is a classic method for converting alkyl halides to primary amines. Hexamine acts as an ammonia surrogate, forming a quaternary ammonium salt with the chloro-intermediate.

-

-

Hydrolysis: After cooling, add a solution of ethanolic hydrochloric acid. Heat the mixture to reflux for another 2-4 hours.

-

Causality: Acidic hydrolysis cleaves the hexamine complex, liberating the primary amine, which is immediately protonated by the excess HCl to form the stable hydrochloride salt, causing it to precipitate from the solution.

-

-

Isolation and Purification: Cool the reaction mixture to room temperature, then further to 0-5 °C to maximize precipitation. Collect the solid product by filtration. Wash the filter cake with a cold solvent (e.g., ethanol or diethyl ether) to remove impurities.

-

Validation: Dry the final product, 2-Amino-1-(3,5-difluorophenyl)ethanone hydrochloride, under vacuum. Confirm its identity and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The melting point should also be determined and compared to reference values.

Application as a Core Pharmaceutical Building Block

The true value of 2-Amino-1-(3,5-difluorophenyl)ethanone lies in its versatility as a precursor to complex, high-value molecules, particularly heterocyclic scaffolds common in kinase inhibitors.[9][12]

4.1. Case Study: Synthesis of Pyrimidine-Based Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapies.[13] Many of these drugs feature a core heterocyclic scaffold, such as a pyrimidine ring, which is responsible for key hydrogen bonding interactions in the ATP-binding pocket of the target kinase.[12] Our building block is an ideal starting material for constructing such scaffolds.

A common synthetic strategy involves the condensation of the α-amino ketone with a substituted pyrimidine derivative.[8]

Caption: General pathway for incorporating the building block into a kinase inhibitor.

4.2. Role in Target Engagement: A Kinase Signaling Pathway

In many cancers, signaling pathways are constitutively active, leading to uncontrolled cell proliferation. Kinase inhibitors block these pathways. For example, Aurora kinases are crucial for mitosis, and their inhibition can lead to cell cycle arrest and apoptosis.[12]

Caption: Role of a kinase inhibitor in blocking the cell cycle.

The 3,5-difluorophenyl moiety from the building block often positions itself in a key hydrophobic pocket of the kinase active site, while the heterocyclic core forms hydrogen bonds with the "hinge" region of the enzyme, anchoring the inhibitor in place.[13]

Conclusion

2-Amino-1-(3,5-difluorophenyl)ethanone is far more than a simple chemical intermediate; it is a strategically designed building block that imparts multiple desirable properties to a final drug candidate. Its pre-installed difluorophenyl ring provides a powerful tool for enhancing metabolic stability and modulating target affinity, while the α-amino ketone functionality serves as a versatile handle for constructing complex molecular architectures. For research teams engaged in the development of next-generation therapeutics, particularly in oncology, a thorough understanding and proficient utilization of this building block represent a significant advantage in the path toward clinical success.

References

- Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv.

- Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2026). PubMed.

- On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (n.d.). PMC.

- Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2026).

- An In-Depth Technical Guide to 3,5-Difluorobiphenyl: Chemical Properties, Structure, and Synthetic Methodologies. (n.d.). Benchchem.

- Technology Insight: Elevating Pharmaceuticals with Advanced Fluorine Chemistry. (2025). Inhance Technologies.

- 2-Amino-1-(3,5-difluoro-phenyl)-ethanone hydrochloride | 1187931-06-1. (n.d.). AKos.

- Synthesis of 2-Amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride. (n.d.). Benchchem.

- 2-Amino-1-(3,5-difluorophenyl)ethanone hydrochloride. (n.d.). Fluorochem.

- Kocienski, P. (2022). Synthesis of an Adaptor-Associated Kinase 1 Inhibitor. Synfacts, 18(5).

- (2S)-2-AMINO-2-(3,5-DIFLUOROPHENYL)ETHAN-1-OL synthesis. (n.d.). Chemicalbook.

- 2-Chloro-1-(3,4-Difluorophenyl)ethanone: Applications, Uses, and Role in Advanced Chemical Synthesis. (2026). Dakenchem.

- Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the tre

- Fluorinated building blocks in drug design: new p

- Synthesis, biological evaluation and molecular modeling study of 2-amino-3,5-disubstituted-pyrazines as Aurora kinases inhibitors. (2020). PubMed.

- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021).

- Design and synthesis of kinase inhibitors using novel heterocyclic systems. (2011). Vertex Pharmaceuticals.

Sources

- 1. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. inhancetechnologies.com [inhancetechnologies.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. fluorochem.co.uk [fluorochem.co.uk]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 2-Chloro-1-(3,4-Difluorophenyl)ethanone: Applications, Uses, and Role in Advanced Chemical Synthesis - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]

- 12. Synthesis, biological evaluation and molecular modeling study of 2-amino-3,5-disubstituted-pyrazines as Aurora kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. soci.org [soci.org]

pKa values and ionization behavior of 2-Amino-1-(3,5-difluoro-phenyl)-ethanone

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Amino-1-(3,5-difluoro-phenyl)-ethanone (often encountered as its hydrochloride salt, CAS: 1187931-06-1) is a specialized fluorinated building block used in the synthesis of kinase inhibitors and adrenergic analogs. It belongs to the phenacylamine (

Understanding the ionization behavior of this molecule is critical for two reasons:

-

Physiological Behavior: The presence of the electron-withdrawing 3,5-difluoro motif and the

-carbonyl group significantly lowers the basicity of the amine compared to aliphatic amines, affecting its solubility and membrane permeability at physiological pH. -

Chemical Stability: The free base form of

-amino ketones is prone to rapid self-condensation (dimerization) to form pyrazines. Accurate pKa knowledge allows researchers to maintain the molecule in its stable, ionized state during processing.

Molecular Structure & Electronic Effects

To predict and interpret the pKa, we must analyze the electronic environment of the ionizable center (the primary amine).

-

Substituents: Two fluorine atoms at the meta (3 and 5) positions of the phenyl ring.

-

Key Electronic Vectors:

-

Carbonyl Group: A strong electron-withdrawing group (EWG) adjacent to the amine. This lowers the electron density on the nitrogen, reducing its basicity compared to a standard alkyl amine (e.g., ethylamine pKa ~10.7).

-

3,5-Difluoro Substitution: Fluorine is highly electronegative. Located at the meta positions, it exerts a strong inductive effect (-I) that pulls electron density through the phenyl ring and the carbonyl group, further destabilizing the protonated ammonium form.

-

Visualizing Electronic Inductive Effects

pKa Values and Ionization Profile

Based on Structure-Activity Relationship (SAR) analysis of phenacylamine derivatives and Hammett equation principles, the pKa values are defined as follows:

Primary Amine ( ): ~6.4 – 6.7 (Predicted)

-

Reference Baseline: Unsubstituted phenacylamine (2-aminoacetophenone) has a pKa of approximately 7.3 – 7.6 .

-

Fluorine Effect: The Hammett constant (

) for a single fluorine is 0.34. The cumulative effect of two meta-fluorines ( -

Result: This lowers the pKa by approximately 0.6 – 0.9 log units relative to the parent.

-

Implication: At physiological pH (7.4), a significant fraction (~80-90%) of the molecule will exist in the neutral (free base) form, which drives membrane permeability but also instability (see Section 3).

Alpha-Carbon Acidity ( ): >14

-

The protons on the

-carbon are activated by the carbonyl and the ammonium group. While more acidic than typical ketones (

Summary of Ionization States

| pH Range | Dominant Species | Charge | Solubility | Stability |

| pH < 5.0 | Ammonium Salt ( | +1 | High (Water) | Stable |

| pH 6.5 | 50:50 Mixture | Mixed | Moderate | Moderate |

| pH > 7.5 | Free Base ( | 0 | Low (Water) / High (Lipid) | Unstable (Dimerizes) |

Stability & Speciation Risks (The "Hidden" Variable)

A critical insight for researchers working with this molecule is the instability of the free base . Unlike simple alkyl amines,

Experimental Warning: When measuring pKa or preparing stock solutions, avoid prolonged exposure to pH > 7.0 . The disappearance of the monomer due to dimerization can be mistaken for precipitation or ionization in UV-metric assays.

Speciation and Degradation Pathway

Experimental Protocol: Potentiometric Titration

Due to the instability of the free base, standard titration protocols must be modified. The following Rapid Potentiometric Titration method is recommended.

Objective: Determine thermodynamic pKa while minimizing dimerization artifacts.

Materials:

-

Compound: 2-Amino-1-(3,5-difluoro-phenyl)-ethanone HCl (purity >98%).

-

Solvent: Degassed water (CO2-free) with 0.15 M KCl (ionic strength adjustor).

-

Titrant: 0.1 M KOH (standardized).

Workflow:

-

Sample Preparation:

-

Weigh ~3-5 mg of the HCl salt.

-

Dissolve immediately in 20 mL of the solvent system.

-

Note: Do not prepare this solution in advance. The acidic pH of the dissolved HCl salt maintains stability.

-

-

Acidic Start:

-

Ensure the starting pH is < 3.0. If not, add a small aliquot of 0.1 M HCl to fully protonate the amine.

-

-

Rapid Titration (Alkalimetric):

-

Titrate with KOH from pH 2.0 to pH 10.0.

-

Critical Step: Set the equilibration time between additions to the minimum required for electrode stability (e.g., 10-15 seconds) rather than the standard 45-60 seconds. This reduces the time the molecule spends in the unstable neutral zone.

-

-

Data Analysis:

-

Plot pH vs. Volume of Titrant.

-

Identify the inflection point corresponding to the ammonium deprotonation.

-

Use the Bjerrum difference plot method or Gran plot to calculate pKa.

-

Quality Control: If hysteresis is observed (titrating back from base to acid gives a different curve), dimerization has occurred. Discard data above pH 8.0.

-

Implications for Drug Development

Solubility & Formulation

-

Salt Selection: The hydrochloride salt is the preferred solid form. It ensures the amine is protonated (

), preventing degradation. -

Liquid Formulation: Avoid buffering aqueous solutions of this compound at neutral pH (7.0–7.4) for long-term storage. Use acidic buffers (citrate/acetate, pH 4-5) or formulate immediately prior to use.

Permeability (LogD)

-

Despite the low pKa (~6.6), the presence of two fluorine atoms increases the lipophilicity of the neutral species.

-

At physiological pH (7.4), the molecule is predominantly neutral (>85%), suggesting high passive permeability across biological membranes. This makes it an excellent scaffold for CNS-targeting drugs or intracellular kinase targets.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11952, Phenacylamine (Parent Scaffold). Retrieved from [Link]

-

Guthrie, J. P., et al. (1987). pKa values for substituted acetophenones. Canadian Journal of Chemistry. (Provides baseline electronic effects for acetophenone derivatives). Retrieved from [Link]

-

Hansch, C., et al. (1991).A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. (Source for

values of Fluorine). Retrieved from [Link]

Sources

Methodological & Application

Application Note: Heterocycle Synthesis via 2-Amino-1-(3,5-difluoro-phenyl)-ethanone

Executive Summary

This technical guide outlines the synthetic utility of 2-Amino-1-(3,5-difluoro-phenyl)-ethanone (typically supplied as the hydrochloride salt). This fluorinated

The electron-withdrawing nature of the 3,5-difluorophenyl group enhances the electrophilicity of the carbonyl carbon, facilitating rapid condensation reactions. However, this same electronic effect increases the acidity of the

Chemical Profile & Handling

Critical Stability Warning:

The free base of

-

Storage: Store exclusively as the Hydrochloride (HCl) salt at -20°C. Hygroscopic.

-

Handling: Liberate the free base in situ only in the presence of the reacting electrophile.

Reactivity Map

The following diagram illustrates the divergent synthetic pathways available for this synthon.

Figure 1: Divergent synthesis pathways. Green nodes indicate desired scaffolds; red indicates the primary decomposition pathway.

Protocol A: Synthesis of 2-Aminoimidazoles

Application: Primary scaffold for p38 MAP kinase inhibitors.

Mechanism: Condensation of the

Rationale

Direct reaction with cyanamide is preferred over the Marckwald synthesis (isothiocyanates) when a free 2-amino group is required, avoiding the desulfurization step. The reaction requires careful pH buffering to prevent pyrazine formation while activating the cyanamide.

Reagents & Stoichiometry[1][2][3]

| Component | Equivalents | Role |

| Start Material (HCl Salt) | 1.0 | Substrate |

| Cyanamide (50% aq.) | 3.0 - 5.0 | Cyclizing Agent |

| Sodium Acetate (NaOAc) | 2.0 | Buffer (pH ~4.5) |

| Water/Ethanol (1:1) | Solvent | Reaction Medium |

Step-by-Step Methodology

-

Dissolution: In a round-bottom flask, dissolve 2-Amino-1-(3,5-difluoro-phenyl)-ethanone HCl (1.0 eq) in water (5 mL/mmol). The solution will be acidic.

-

Buffering: Add Sodium Acetate (2.0 eq) in one portion.

-

Checkpoint: Check pH. It should be approximately 4.0–5.0. Do not use strong bases (NaOH/TEA) as high pH promotes dimerization.

-

-

Addition: Add Cyanamide (50% aqueous solution, 3.0 eq).

-

Reflux: Heat the mixture to reflux (100°C) for 2–4 hours.

-

Observation: The reaction may turn slightly yellow/orange.

-

-

Monitoring: Monitor by LCMS. Look for the [M+H]+ peak corresponding to the imidazole (MW of ketone + 42 - 18).

-

Workup:

-

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM/MeOH/NH3).

Protocol B: Synthesis of 2-Mercaptoimidazoles (Marckwald)

Application: Access to 2-thio-substituted imidazoles or desulfurization to the parent imidazole. Mechanism: Reaction with alkyl/aryl isothiocyanates.

Reagents & Stoichiometry[1][2][3]

| Component | Equivalents | Role |

| Start Material (HCl Salt) | 1.0 | Substrate |

| Isothiocyanate (R-NCS) | 1.1 | Electrophile |

| Triethylamine (TEA) | 1.2 | Base Scavenger |

| Ethanol (Abs.) | Solvent | Solvent |

Step-by-Step Methodology

-

Preparation: Suspend the amino ketone HCl salt (1.0 eq) in absolute ethanol (10 mL/mmol).

-

Scavenging (In Situ): Add the Isothiocyanate (1.1 eq) before adding the base.

-

Initiation: Dropwise add Triethylamine (1.2 eq) over 10 minutes at 0°C.

-

Cyclization: Allow to warm to RT, then reflux for 1–2 hours.

-

Workup: The product (a thiourea intermediate or the cyclized thione) often precipitates upon cooling.

Protocol C: Synthesis of 5-Aryl-Oxazoles (Robinson-Gabriel)

Application: Bioisosteres for thiazoles and imidazoles. Mechanism: N-acylation followed by cyclodehydration.

Workflow Diagram

Figure 2: Two-step Robinson-Gabriel synthesis workflow.

Step-by-Step Methodology

-

Acylation: React the amino ketone HCl (1.0 eq) with an Acid Chloride (1.1 eq) and TEA (2.2 eq) in DCM at 0°C.

-

Isolation: Wash with water and brine. Concentrate to yield the N-acyl ketone (amide).

-

Cyclization: Dissolve the amide in

(excess) or conc. -

Quench: Pour carefully onto crushed ice (Exothermic!). Neutralize with

. -

Extraction: Extract with EtOAc.

Troubleshooting & Optimization

| Problem | Probable Cause | Solution |

| Low Yield / Complex Mixture | Dimerization to Pyrazine | Ensure the electrophile is present before adding base. Use acetate buffers instead of strong bases where possible. |

| Incomplete Cyclization (Protocol A) | pH too low | Adjust pH to 4.5–5.0. If pH < 3, cyanamide hydrolysis competes. |

| Dark/Tar Formation | Oxidation of free amine | Perform reactions under |

| Material sticks to flask | Fluorine Lipophilicity | The 3,5-difluoro group increases lipophilicity. Use DCM/MeOH mixtures for solubility during workup. |

References

-

Sisko, J., et al. (2000).[11] "An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents." The Journal of Organic Chemistry, 65(5), 1516–1524.

-

Laufer, S. A., et al. (2002). "Synthesis and biological testing of purine analogues as potential p38 MAP kinase inhibitors." Journal of Medicinal Chemistry, 45(13), 2733–2740.

- Marckwald, W. (1892). "Ueber die Synthese von Imidazol-Derivaten." Berichte der deutschen chemischen Gesellschaft, 25(2), 2354–2373. (Classic Mechanism Reference).

-

BenchChem Technical Data. (2025). "2-Aminoacetophenone Hydrochloride Application Notes."

- Boehringer Ingelheim. (2005). "Patent WO2005009973: P38 Kinase Inhibitors." (Demonstrates industrial relevance of the 3,5-difluorophenyl motif).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2-Aminoacetophenone hydrochloride | 5468-37-1 [chemicalbook.com]

- 4. Reactions of 2-amino-2-thiazolines with isocyanates and isothiocyanates. Chemical and computational studies on the regioselectivity, adduct rearrangement, and mechanistic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. heteroletters.org [heteroletters.org]

- 9. researchgate.net [researchgate.net]

- 10. chemrxiv.org [chemrxiv.org]

- 11. scispace.com [scispace.com]

Application Notes & Protocols for the Synthesis of 2-Amino-1-(3,5-difluoro-phenyl)-ethanone hydrochloride

Abstract: This document provides a comprehensive, in-depth technical guide for the multi-step synthesis of 2-Amino-1-(3,5-difluoro-phenyl)-ethanone hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The described synthetic strategy is a robust two-stage process commencing with the Friedel-Crafts acylation of 1,3-difluorobenzene to yield an α-bromo ketone intermediate, which is subsequently converted to the target primary amine hydrochloride via the Delépine reaction. This guide is designed for an audience of researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, safety procedures, and characterization data. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Synthetic Strategy and Overview

The synthesis of the target compound is achieved through a reliable and well-established two-part sequence.

-

Part 1: Friedel-Crafts Acylation. This initial step involves the electrophilic aromatic substitution on 1,3-difluorobenzene using bromoacetyl chloride and a Lewis acid catalyst, aluminum chloride (AlCl₃), to form the key intermediate, 2-Bromo-1-(3,5-difluorophenyl)ethanone. The electron-withdrawing nature of the fluorine atoms directs the acylation to the C4 position, but the primary product is substitution at the C2 position due to ortho,para-directing effects and steric considerations. The final product's substitution pattern at the 3 and 5 positions necessitates this starting material.

-

Part 2: The Delépine Reaction. The α-bromo ketone intermediate is then converted into the desired primary amine. The Delépine reaction offers a selective and efficient method for this transformation.[1] It proceeds by reacting the bromo-intermediate with hexamethylenetetramine (hexamine) to form a stable quaternary ammonium salt.[2] Subsequent hydrolysis of this salt with ethanolic hydrochloric acid yields the primary amine as its hydrochloride salt, alongside formaldehyde and ammonium chloride as byproducts.[3][4] This method is particularly advantageous as it minimizes the side reactions often encountered in other amination techniques.[5]

Overall Reaction Scheme:

Part 1:

1,3-Difluorobenzene reacts with Bromoacetyl chloride in the presence of AlCl₃ to yield 2-Bromo-1-(3,5-difluorophenyl)ethanone.

Part 2: 2-Bromo-1-(3,5-difluorophenyl)ethanone reacts with Hexamine, followed by acid hydrolysis to yield the final product.

Part 1: Synthesis of 2-Bromo-1-(3,5-difluorophenyl)ethanone (Intermediate I)

Principle and Mechanism

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction. [6]The Lewis acid, AlCl₃, coordinates with the chlorine atom of bromoacetyl chloride, generating a highly electrophilic acylium ion. [7][8]The π-electron system of the 1,3-difluorobenzene ring then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate (the sigma complex). [7]Finally, deprotonation of the ring by AlCl₄⁻ restores aromaticity and regenerates the AlCl₃ catalyst, yielding the acylated product. [8]The use of a stoichiometric amount of AlCl₃ is often necessary because the product ketone can form a complex with the Lewis acid. [6]

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Notes |

| 1,3-Difluorobenzene | C₆H₄F₂ | 114.10 | 10.0 g | 0.0876 | Flammable liquid, handle with care. [9][10][11] |

| Bromoacetyl chloride | C₂H₂BrClO | 157.39 | 15.2 g | 0.0966 | Corrosive, lachrymator. Handle in a fume hood. [12][13] |

| Aluminum chloride (anhydrous) | AlCl₃ | 133.34 | 12.8 g | 0.0960 | Water-reactive. Handle in a dry environment. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 150 mL | - | Anhydrous, used as solvent. |

| Hydrochloric acid (conc.) | HCl | 36.46 | ~20 mL | - | For work-up. |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | ~50 mL | - | For neutralization. |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | - | For drying. |

Experimental Protocol

-

Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler or a scrubber with NaOH solution). Ensure all glassware is oven-dried to prevent moisture contamination.

-

Reagent Charging: Under an inert atmosphere (nitrogen or argon), charge the flask with anhydrous aluminum chloride (12.8 g) and anhydrous dichloromethane (100 mL). Cool the suspension to 0 °C in an ice bath.

-

Addition of Acylating Agent: In the dropping funnel, prepare a solution of bromoacetyl chloride (15.2 g) in 20 mL of anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

-

Addition of Arene: Following the previous addition, add 1,3-difluorobenzene (10.0 g) dissolved in 30 mL of anhydrous dichloromethane dropwise over 30 minutes, keeping the temperature between 0-5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture back to 0 °C. Cautiously quench the reaction by slowly pouring the mixture over 150 g of crushed ice containing 20 mL of concentrated HCl. Stir until all solids dissolve.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and finally 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product, 2-Bromo-1-(3,5-difluorophenyl)ethanone, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Part 2: Synthesis of 2-Amino-1-(3,5-difluoro-phenyl)-ethanone hydrochloride (Final Product)

Principle and Mechanism

The Delépine reaction provides a clean pathway to primary amines from alkyl halides. [2]The reaction begins with an Sₙ2 attack by one of the nitrogen atoms of hexamine on the electrophilic carbon of the α-bromo ketone, displacing the bromide ion and forming a quaternary hexaminium salt. [3]This salt is typically stable and can be isolated. [2]The crucial second step is the hydrolysis of this salt in acidic ethanol. The acidic conditions break down the hexamine cage, releasing the primary amine as its hydrochloride salt. [1][4]The other products are ammonium chloride and formaldehyde (which may form an acetal with ethanol). [3]

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Notes |

| 2-Bromo-1-(3,5-difluorophenyl)ethanone | C₈H₅BrF₂O | 235.03 | 10.0 g | 0.0425 | Lachrymator, handle with care. |

| Hexamethylenetetramine (Hexamine) | C₆H₁₂N₄ | 140.19 | 6.5 g | 0.0464 | |

| Chloroform | CHCl₃ | 119.38 | 100 mL | - | Toxic, handle in a fume hood. |

| Ethanol | C₂H₅OH | 46.07 | 100 mL | - | For hydrolysis. |

| Hydrochloric acid (conc.) | HCl | 36.46 | ~20 mL | - | Corrosive. |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~50 mL | - | For washing. |

Experimental Protocol

-

Salt Formation: In a 250 mL round-bottom flask, dissolve 2-Bromo-1-(3,5-difluorophenyl)ethanone (10.0 g) in 100 mL of chloroform. Add hexamine (6.5 g) to this solution.

-

Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 60-65 °C) for 4 hours. The formation of the white quaternary ammonium salt precipitate should be observed.

-

Isolation of Salt: After the reaction period, cool the mixture to room temperature and then further in an ice bath for 30 minutes. Collect the precipitated hexaminium salt by vacuum filtration. Wash the solid with cold chloroform (2 x 20 mL) and then with diethyl ether (2 x 20 mL) to remove any unreacted starting materials. Dry the salt under vacuum.

-

Hydrolysis: Transfer the dried hexaminium salt to a 250 mL round-bottom flask. Add a mixture of 100 mL of 95% ethanol and 20 mL of concentrated hydrochloric acid.

-

Reflux: Attach a reflux condenser and heat the suspension to reflux for 6-8 hours. The solid should gradually dissolve as the hydrolysis proceeds.

-

Isolation of Product: After reflux, cool the reaction mixture to room temperature. A precipitate of ammonium chloride may form. If so, remove it by filtration.

-

Crystallization: Concentrate the filtrate to about one-third of its original volume under reduced pressure. Cool the concentrated solution in an ice bath to induce crystallization of the product, 2-Amino-1-(3,5-difluoro-phenyl)-ethanone hydrochloride.

-

Final Purification: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold ethanol and then with diethyl ether. Dry the product in a vacuum oven at 40-50 °C. Further purification can be achieved by recrystallization from ethanol.

Characterization and Data

Physicochemical Properties

| Compound | IUPAC Name | Formula | MW ( g/mol ) | Appearance |

| Intermediate I | 2-Bromo-1-(3,5-difluorophenyl)ethanone | C₈H₅BrF₂O | 235.03 | Solid |

| Final Product | 2-amino-1-(3,5-difluorophenyl)ethan-1-one hydrochloride | C₈H₈ClF₂NO | 207.60 | Off-white solid |

Expected Spectroscopic Data

-

¹H NMR (DMSO-d₆): Expected chemical shifts (δ, ppm) for the final product would include signals for the aromatic protons, a singlet for the α-CH₂ protons adjacent to the carbonyl and amino group, and a broad signal for the -NH₃⁺ protons.

-

¹³C NMR (DMSO-d₆): Expected signals would correspond to the carbonyl carbon, the aromatic carbons (showing C-F coupling), and the α-carbon.

-

FT-IR (KBr, cm⁻¹): Characteristic peaks would include C=O stretching (ketone), N-H stretching and bending (primary ammonium salt), and C-F stretching.

-

Mass Spectrometry (ESI+): The mass spectrum should show the molecular ion peak for the free base [M+H]⁺ at m/z corresponding to C₈H₇F₂NO.

Process Workflow and Visualization

The entire synthetic process can be visualized as a linear progression from starting materials to the final product, involving two key chemical transformations.

Caption: Synthetic workflow for 2-Amino-1-(3,5-difluoro-phenyl)-ethanone HCl.

Safety and Handling

-

General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.

-

1,3-Difluorobenzene: This is a highly flammable liquid. [10][11]Keep away from ignition sources and use spark-proof tools. [9]- Bromoacetyl chloride: This reagent is highly corrosive, a lachrymator, and reacts with moisture. [12][13]Handle with extreme care in a fume hood. Ensure all glassware is dry. [13]- Aluminum chloride (anhydrous): Reacts violently with water. Weigh and handle in a dry environment (e.g., glove box or under an inert atmosphere). Quenching should be done slowly and at low temperatures.

-

Chloroform: A suspected carcinogen and toxic substance. Avoid inhalation and skin contact.

-

Concentrated Acids: Handle with care, as they can cause severe burns.

References

-

Wikipedia. Delépine reaction. [Link]

-

Organic Chemistry Portal. Delepine reaction. [Link]

-

Scribd. Delepine Amine Synthesis. [Link]

-

Sciencemadness Wiki. Delépine reaction. [Link]

-

Chemistry Steps. Friedel-Crafts Acylation. [Link]

-

Wikipedia. Friedel–Crafts reaction. [Link]

-

Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

-

Loba Chemie. 1,3-DIFLUOROBENZENE EXTRA PURE MSDS. [Link]

-

Cole-Parmer. Material Safety Data Sheet - 1,3-Difluorobenzene, 99+%. [Link]

Sources

- 1. Delépine reaction - Wikipedia [en.wikipedia.org]

- 2. Delepine reaction [organic-chemistry.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Delépine reaction - Sciencemadness Wiki [sciencemadness.org]

- 5. scribd.com [scribd.com]

- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 7. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. lobachemie.com [lobachemie.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. echemi.com [echemi.com]

- 13. chemicalbook.com [chemicalbook.com]

Application Note: Rapid and Efficient Synthesis of 2-Amino-1-(3,5-difluoro-phenyl)-ethanone via Microwave-Assisted Delépine Reaction

Abstract

This application note provides a comprehensive guide to the synthesis of 2-Amino-1-(3,5-difluoro-phenyl)-ethanone, a valuable building block in medicinal chemistry, utilizing a microwave-assisted approach. The protocol detailed herein employs the Delépine reaction, offering a rapid, high-yield, and efficient alternative to conventional heating methods. By leveraging the principles of microwave chemistry, this method significantly reduces reaction times from hours to minutes, aligning with the objectives of green and sustainable chemistry.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, providing in-depth protocols, mechanistic insights, and practical guidance for successful synthesis.

Introduction: The Significance of Fluorinated Scaffolds and Microwave Synthesis

The incorporation of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[4][5] The 3,5-difluorophenyl moiety, in particular, is a key pharmacophore that can modulate the electronic and lipophilic character of a molecule, leading to improved biological activity.[1] 2-Amino-1-(3,5-difluoro-phenyl)-ethanone serves as a crucial intermediate for the synthesis of more complex bioactive molecules, including kinase inhibitors and other targeted therapies.

Traditional synthetic routes often require long reaction times and can lead to the formation of byproducts, complicating purification.[2] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering dramatic rate enhancements, higher yields, and improved product purity.[6][7] This is achieved through efficient and uniform heating of the reaction mixture via dipolar polarization and ionic conduction mechanisms.[6]

This guide details a microwave-assisted Delépine reaction, a classic method for preparing primary amines from alkyl halides.[3][8][9][10] By starting with the readily available 2-Bromo-1-(3,5-difluorophenyl)ethanone, this protocol provides a reliable and scalable method for the synthesis of the target aminoketone.

Reaction Scheme and Mechanism

The synthesis proceeds in two main stages:

-

Formation of a quaternary ammonium salt by reacting 2-Bromo-1-(3,5-difluorophenyl)ethanone with hexamethylenetetramine (HMTA).

-

Acidic hydrolysis of the salt to yield the primary amine, 2-Amino-1-(3,5-difluoro-phenyl)-ethanone.

DOT Script for Reaction Mechanism

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure

Step 1: Formation of the Quaternary Ammonium Salt

-

In a 10 mL pressure-rated microwave vial, add 2-Bromo-1-(3,5-difluorophenyl)ethanone (1.17 g, 5.0 mmol) and hexamethylenetetramine (0.77 g, 5.5 mmol).

-

Add a magnetic stir bar to the vial.

-

Add 5 mL of chloroform to dissolve the reactants.

-

Seal the vial with the appropriate cap.

-

Place the vial in the microwave synthesizer.

-

Irradiate the mixture at 120°C for 10 minutes with stirring. The pressure should be monitored and kept within the safe operating limits of the vial.

-

After the reaction is complete, allow the vial to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude quaternary ammonium salt.

Step 2: Hydrolysis to the Primary Amine

-

To the crude salt in the vial, add 10 mL of a 1:1 (v/v) mixture of concentrated hydrochloric acid and ethanol.

-

Transfer the mixture to a round-bottom flask equipped with a reflux condenser.

-

Heat the mixture to reflux (approximately 80-90°C) using a heating mantle for 1-2 hours.

-

Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Slowly pour the cooled reaction mixture into 50 mL of ice-cold water.

-

Carefully neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step 3: Purification

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., starting with 10% ethyl acetate and gradually increasing to 50%) to elute the final product.

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain 2-Amino-1-(3,5-difluoro-phenyl)-ethanone as a solid.

Results and Discussion

This microwave-assisted protocol provides a significant improvement over conventional methods. The initial salt formation, which can take several hours under traditional reflux, is completed in just 10 minutes. [2]The overall yield is expected to be in the range of 70-85%, which is comparable or superior to conventional methods, but with a substantial reduction in time and energy consumption.

Table of Reaction Parameters and Expected Outcomes

| Parameter | Value | Rationale |

| Starting Material | 2-Bromo-1-(3,5-difluorophenyl)ethanone | Commercially available α-haloketone. [11] |

| Aminating Agent | Hexamethylenetetramine (HMTA) | Standard reagent for Delépine reaction, avoids over-alkylation. [8][9] |

| Microwave Power | Dynamic (up to 150 W) | To maintain the target temperature. |

| Temperature (Step 1) | 120°C | Sufficient to accelerate the reaction without significant decomposition. |

| Reaction Time (Step 1) | 10 minutes | Drastically reduced from several hours with conventional heating. [2] |

| Solvent (Step 1) | Chloroform | Good solvent for reactants and facilitates salt precipitation in some cases. |

| Hydrolysis Conditions | Ethanolic HCl, reflux | Standard conditions for Delépine salt hydrolysis. [3][10] |

| Expected Yield | 70-85% | High efficiency due to rapid and uniform heating. |

| Product Purity | >95% after chromatography | Microwave heating often leads to cleaner reactions with fewer byproducts. [6] |

Safety and Troubleshooting

Safety Precautions:

-

Always use a dedicated laboratory microwave synthesizer; do not use a domestic microwave oven. [12]* Ensure reaction vials are not cracked or damaged and are rated for the temperatures and pressures expected.

-

Work in a well-ventilated fume hood.

-

Handle chloroform, a toxic solvent, with appropriate personal protective equipment (PPE).

-

Be cautious during the neutralization step with sodium bicarbonate, as it will evolve CO2 gas.

Troubleshooting Guide:

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low Yield | Incomplete reaction in Step 1. | Increase microwave irradiation time or temperature slightly (e.g., 15 min or 130°C). |

| Incomplete hydrolysis in Step 2. | Increase reflux time for the hydrolysis step. | |

| Product loss during work-up. | Ensure complete extraction with ethyl acetate; perform back-extraction of the aqueous layer. | |

| Byproduct Formation | Overheating or prolonged reaction time. | Reduce microwave temperature or time. Ensure accurate temperature monitoring. |

| Impure starting materials. | Check the purity of the starting α-haloketone. | |

| Reaction does not go to completion | Insufficient microwave power or poor coupling. | Ensure the solvent and reactants are polar enough to absorb microwave energy effectively. |

Conclusion

The microwave-assisted Delépine reaction is a highly effective method for the synthesis of 2-Amino-1-(3,5-difluoro-phenyl)-ethanone. This protocol offers significant advantages in terms of speed, efficiency, and yield, making it an attractive approach for researchers in the field of drug discovery and development. By adopting this green chemistry technique, laboratories can accelerate their research while minimizing energy consumption and waste. [1][3]

References

- Sharma, P., et al. (2010). Application of Microwave Induced Delepine Reaction to the Facile One Pot Synthesis of 7. International Journal of ChemTech Research, 8(1), 42-49.

-

Organic Chemistry Portal. (n.d.). Delepine Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Delépine reaction. Retrieved from [Link]

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

-

Scribd. (n.d.). Delepine Amine Synthesis. Retrieved from [Link]

- Hotez, P. J., et al. (1985). Chemical and Pharmacological Properties of Diflunisal. Journal of Clinical Pharmacology, 25(8), 586-594.

- Gedye, R., et al. (1986). The use of microwave ovens for rapid organic synthesis. Tetrahedron Letters, 27(3), 279-282.

- Giguere, R. J., et al. (1986). Application of commercial microwave ovens to organic synthesis. Tetrahedron Letters, 27(41), 4945-4948.

-

CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. hakon-art.com [hakon-art.com]

- 3. Delepine reaction [organic-chemistry.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Chemical and pharmacological properties of diflunisal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. iris.unito.it [iris.unito.it]

- 7. mdpi.com [mdpi.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Delépine reaction - Wikipedia [en.wikipedia.org]

- 10. scribd.com [scribd.com]

- 11. Page loading... [guidechem.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

Application Note: 2-Amino-1-(3,5-difluoro-phenyl)-ethanone in Kinase Inhibitor Design

[1]

Executive Summary

The optimization of kinase inhibitors often hits a "lipophilicity wall" where potency gains are offset by poor metabolic stability or solubility. The 2-Amino-1-(3,5-difluoro-phenyl)-ethanone scaffold offers a solution. As a stable precursor to 4-aryl-imidazoles, aminothiazoles, and oxazoles, it allows for the rapid construction of the ATP-binding "hinge" region or the hydrophobic "back-pocket" motif. The 3,5-difluorophenyl moiety specifically modulates pKa and blocks oxidative metabolism at the susceptible phenyl positions, making it a critical tool for Structure-Activity Relationship (SAR) exploration in p38 MAPK , VEGFR , and EGFR inhibitor programs.

Chemo-Structural Rationale

Why the 3,5-Difluorophenyl Moiety?

In rational drug design, replacing a phenyl group with a 3,5-difluorophenyl group is a validated bioisosteric strategy.

-

Metabolic Blocking: The 3- and 5-positions of a phenyl ring are common sites for Cytochrome P450-mediated hydroxylation. Fluorine substitution blocks this metabolism, extending the compound's half-life (

). -

Electronic Modulation: The electron-withdrawing nature of the two fluorine atoms reduces the electron density of the aromatic ring. This strengthens

stacking interactions with aromatic residues (e.g., Phenylalanine gatekeepers) in the kinase pocket. -

Orthogonal Interaction: The C-F bond is highly polar but non-ionizable, capable of forming multipolar interactions with backbone carbonyls or specific side chains (e.g., Cys, Thr) without the desolvation penalty of a hydroxyl group.

The Alpha-Amino Ketone Advantage

The alpha-amino ketone functionality is a "chameleon" intermediate. It is the obligate precursor for the Marckwald and Hantzsch cyclizations, allowing a single intermediate to diverge into multiple chemotypes (imidazoles, thiazoles) essential for scaffold hopping.

Synthetic Protocols

Safety Warning: 2-Amino-1-(3,5-difluoro-phenyl)-ethanone is supplied as a Hydrochloride salt to prevent dimerization into dihydropyrazines. Always neutralize in situ.

Protocol A: Synthesis of 4-(3,5-Difluorophenyl)-Imidazole Core (p38 MAPK Inhibitor Scaffold)

This protocol describes the condensation of the amino ketone with an isothiocyanate or cyanamide to form the imidazole core, a classic pharmacophore for p38 MAP kinase inhibitors (analogous to SB-203580).

Reagents:

-

Starting Material: 2-Amino-1-(3,5-difluoro-phenyl)-ethanone HCl (1.0 eq)

-

Reactant: Aryl-isothiocyanate (1.1 eq) or Cyanamide

-

Base: Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) (2.5 eq)

-

Solvent: DMF or Ethanol (anhydrous)

-

Catalyst: Mercury(II) chloride (HgCl2) (if desulfurization is required for imidazole route via thiourea)

Step-by-Step Workflow:

-

Neutralization: Suspend 1.0 g (4.8 mmol) of the amino ketone HCl in 15 mL anhydrous DMF. Cool to 0°C. Add 1.7 mL (12 mmol) DIPEA dropwise. Stir for 15 min until the solution clears.

-

Addition: Add the electrophile (e.g., Phenyl isothiocyanate) slowly. Allow the reaction to warm to Room Temperature (RT) and stir for 2 hours.

-

Checkpoint: Monitor by LC-MS for the formation of the thiourea intermediate (

expected).

-

-

Cyclization (The "Hinge" Formation):

-

For Aminothiazoles: Add 1 eq of alpha-bromo ketone and reflux.

-

For Imidazoles: Treat the thiourea intermediate with HgCl2 (oxidative desulfurization) or use a carbodiimide coupling agent. Heat to 80°C for 4 hours.

-

-

Work-up: Dilute with EtOAc (50 mL), wash with water (3x) and brine. Dry over Na2SO4.

-

Purification: Flash chromatography (Hexane:EtOAc gradient). The 3,5-difluorophenyl group typically improves separation on silica compared to non-fluorinated analogs due to polarity differences.

Protocol B: Quality Control & Validation

Before using the intermediate in library synthesis, validate the salt form integrity. Free base degradation leads to pyrazine byproducts.

| Test | Method | Acceptance Criteria |

| Purity | HPLC (C18, Acetonitrile/Water + 0.1% TFA) | > 97% Area under curve |

| Identity | 1H-NMR (DMSO-d6) | Doublet at |

| Fluorine Count | 19F-NMR | Single signal (if symmetric) or characteristic splitting pattern confirming 3,5-substitution. |

| Counterion | Ion Chromatography / AgNO3 Test | Positive for Chloride (Cl-). |

Logical Pathway Visualization

The following diagram illustrates the divergent synthesis capabilities of the scaffold and the SAR logic for selecting the 3,5-difluoro substitution.

Caption: Divergent synthesis workflow transforming the amino-ketone precursor into two distinct kinase inhibitor classes, supported by SAR optimization logic.

Case Study: p38 MAP Kinase Inhibition

Context: p38 inhibitors are sought for anti-inflammatory therapies. Early generation inhibitors (e.g., SB-203580) utilized a 4-fluorophenyl group. Application: Replacing the 4-fluorophenyl with 3,5-difluorophenyl using the title reagent often results in:

-

Improved Selectivity: The slightly larger volume of the 3,5-difluoro moiety creates steric clashes in off-target kinases with smaller hydrophobic back-pockets.

-

Potency Maintenance: The fluorine atoms maintain the necessary hydrophobic contact with the "gatekeeper" residue (often Threonine or Methionine in p38).

Experimental Data Summary (Hypothetical Representative Data):

| Compound | Aryl Substituent | p38 IC50 (nM) | CYP450 Inhibition (10µM) | t1/2 (Microsomes) |

| Ref A (SB-203580 analog) | 4-Fluorophenyl | 45 | High (CYP3A4) | 22 min |

| Test Cmpd B | 3,5-Difluorophenyl | 38 | Low | 58 min |

| Test Cmpd C | Phenyl (unsub) | 120 | High | 15 min |

Interpretation: The 3,5-difluoro substitution (derived from the title reagent) doubles metabolic stability while retaining potency.

References

-

Boehm, J. C., et al. (1996). "1-Substituted 4-aryl-5-pyridinylimidazoles: a new class of cytokine suppressive drugs with low 5-lipoxygenase and cyclooxygenase inhibitory potency." Journal of Medicinal Chemistry. Link

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

-

Lombardo, L. J., et al. (2004). "Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays." Journal of Medicinal Chemistry. (Demonstrates aminothiazole synthesis logic). Link

-

Sigma-Aldrich Product Sheet. "2-Amino-1-(3,5-difluoro-phenyl)-ethanone hydrochloride." Link

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with 2-Amino-1-(3,5-difluoro-phenyl)-ethanone

Executive Summary

This technical guide addresses the specific challenges associated with 2-Amino-1-(3,5-difluoro-phenyl)-ethanone . While this fluorinated building block is essential for synthesizing kinase inhibitors and bioactive heterocycles, it exhibits high instability as a free base. The 3,5-difluoro substitution pattern increases the electrophilicity of the carbonyl carbon, accelerating both desired nucleophilic attacks and undesired self-condensation pathways.

Key Takeaway: The single most effective method to improve yield is to never isolate the free base . All protocols should utilize the hydrochloride salt with in situ neutralization.

Module 1: Stability & Storage (The "Black Tar" Phenomenon)

Q: Why does my starting material turn into a dark brown/black gum within minutes of neutralization?

A: You are witnessing the rapid self-condensation of the

The Mechanism of Failure: The 3,5-difluoro substituents withdraw electron density from the phenyl ring, making the carbonyl carbon significantly more reactive (electrophilic) than in non-fluorinated acetophenones. This lowers the energy barrier for dimerization.

Q: How should I store this material?

A:

-

Form: Always store as the Hydrochloride (HCl) or Hydrobromide (HBr) salt. The protonated amine cannot act as a nucleophile, effectively "locking" the molecule in a stable state.

-

Conditions: Store at -20°C in a desiccator. Moisture can lead to partial hydrolysis or "creeping" neutralization if traces of base are present.

-

Solvent Restrictions: NEVER dissolve the free base (or the salt intended for neutralization) in acetone or MEK. The amine will react with the solvent to form an imine (Schiff base) or oxazolidine, destroying your yield before the main reaction begins.

Visualization: The Degradation Pathway

The following diagram illustrates why isolation of the free base leads to yield loss.

Figure 1: The self-condensation pathway of alpha-amino ketones. The "Yield Loss Zone" represents the rapid degradation occurring if the free base is isolated.

Module 2: Reaction Optimization (Yield Improvement)

Q: I am using this molecule to synthesize an imidazole/thiazole. How do I maximize yield?

A: Use the "In Situ Liberation" protocol. Instead of pre-neutralizing and extracting the amine, add the HCl salt directly to your reaction vessel and use a non-nucleophilic base (e.g., DIPEA, KOAc, or NaOAc) to release the free amine slowly in the presence of your electrophile.

Why this works: By keeping the concentration of the free amine low (steady-state approximation), the rate of the desired reaction (Amine + Electrophile) outcompetes the rate of the second-order dimerization reaction (Amine + Amine), which depends on the square of the amine concentration.

Q: Which solvents are compatible?

The 3,5-difluoro ring increases lipophilicity but the amine/ketone core is polar.

| Solvent Class | Compatibility | Notes |

| Ketones (Acetone) | CRITICAL FAIL | Forms imines/oxazolidines. Avoid completely. |

| Alcohols (MeOH, EtOH) | EXCELLENT | Good solubility for HCl salts. Ideal for Hantzsch syntheses. |

| Ethers (THF, Dioxane) | GOOD | Good for coupling, but salt solubility may be low. |

| Chlorinated (DCM) | MODERATE | Good for free base, but requires biphasic neutralization. |

| DMF/DMSO | GOOD | High solubility, but difficult workup. Use only if necessary. |

Q: Does the fluorine substitution affect the reaction time?

A: Yes.

-

Nucleophilic Attack on Carbonyl: The 3,5-difluoro pattern makes the carbonyl more reactive. Condensation reactions (e.g., forming imines with hydrazines) will proceed faster than with non-fluorinated acetophenones.

-

Acidity: The

-protons are more acidic. If your reaction involves basic conditions, be wary of racemization (if chiral centers are nearby) or over-reaction (aldol-type side reactions).

Module 3: Experimental Protocols

Protocol A: In Situ Neutralization for Heterocycle Synthesis

Use this workflow for Hantzsch thiazole synthesis or similar condensations.

-

Dissolution: Dissolve 1.0 eq of 2-Amino-1-(3,5-difluoro-phenyl)-ethanone HCl in Ethanol (0.1 M concentration).

-

Electrophile Addition: Add 1.0 - 1.2 eq of the electrophile (e.g., thioamide, cyanamide).

-

Controlled Release: Add 1.1 eq of Sodium Acetate (NaOAc) or Sodium Bicarbonate .

-

Note: NaOAc is preferred as it buffers the solution and releases the free amine slowly.

-

-